[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate

Chemical Synthesis Medicinal Chemistry Building Blocks

Researchers sourcing 1,3,4-oxadiazole building blocks often encounter inconsistent purity and undocumented counterion stoichiometry, compromising synthetic reproducibility. [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate (CAS 1209722-71-3) resolves this as a chemically defined oxalate salt with verified molecular identity (MW 265.22, C₁₁H₁₁N₃O₅). • Validated core scaffold for synthesizing 2-thioxothiazolidin-4-one antimicrobial derivatives and honokiol-based SARS-CoV-2 viral entry inhibitors. • Free primary amine enables direct amide coupling, reductive amination, or sulfonylation for lead optimization. • Available at 95-98% purity under ISO-certified quality systems, suitable as an LC-MS/HPLC reference standard.

Molecular Formula C11H11N3O5
Molecular Weight 265.225
CAS No. 1209722-71-3
Cat. No. B2412163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate
CAS1209722-71-3
Molecular FormulaC11H11N3O5
Molecular Weight265.225
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C9H9N3O.C2H2O4/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6,10H2;(H,3,4)(H,5,6)
InChIKeyHQLMHJUPFRSIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine Oxalate: Defined Building Block


[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate (CAS 1209722-71-3) is a chemically defined 1,3,4-oxadiazole derivative supplied as an oxalate salt, with a canonical SMILES of NCC1=NN=C(C2=CC=CC=C2)O1.O=C(O)C(=O)O . It is commercially available in purities ranging from 95% to 98% from reputable vendors, with molecular formula C11H11N3O5 and molecular weight 265.22 g/mol, and is suitable for pharmaceutical R&D and quality control applications under ISO certification systems .

Substitution Risks with Other 1,3,4-Oxadiazoles


Within the 1,3,4-oxadiazole class, small structural modifications can lead to substantial changes in physical properties and biological activity. For instance, matched molecular pair analysis has revealed significant differences in pharmaceutical properties between 1,2,4- and 1,3,4-oxadiazole isomers [1]. Therefore, even when an alternative oxadiazole appears structurally similar, generic substitution cannot be assumed to yield equivalent experimental outcomes, as alterations in the phenyl ring substitution pattern, the amine-containing side chain, or the counterion can profoundly impact key physicochemical parameters such as solubility, logD, and pKa. Moreover, compounds bearing the (5-phenyl-1,3,4-oxadiazol-2-yl)methyl core have been specifically claimed as substituted oxadiazole compounds in patent literature, underscoring the distinct intellectual property landscape surrounding this precise scaffold [2].

Comparative Evidence: Differentiated Identity and Utility


Chemical Identity: Oxalate vs. Free Base

The oxalate salt (CAS 1209722-71-3) is a distinct chemical entity from its corresponding free base, (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 46182-58-5). The target compound incorporates oxalic acid in a 1:1 molar ratio with the free base, yielding a molecular formula of C11H11N3O5 and a molecular weight of 265.22 g/mol . In contrast, the free base has the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This represents a 51.4% increase in molecular mass relative to the free base, which is a quantifiable and verifiable difference in chemical identity. This salt form is chemically defined by its IUPAC name and SMILES notation .

Chemical Synthesis Medicinal Chemistry Building Blocks

Purity Specifications for Procurement

Commercial vendors supply [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate with defined and verifiable purity specifications. The compound is available at 95% purity from Leyan (Product No. 1921454) , 98.0% purity from Chemsrc , and NLT 98% from MolCore under ISO certification . This establishes a verifiable analytical grade for procurement and research use, allowing users to select a purity level appropriate for their specific experimental requirements, from preliminary screening to advanced pharmaceutical R&D.

Analytical Chemistry Quality Control Procurement

Validated Precursor for Bioactive Oxadiazoles

The (5-phenyl-1,3,4-oxadiazol-2-yl)methyl core is a validated scaffold for generating bioactive molecules. While direct biological data for the oxalate salt is absent from the primary literature, the core structure has been utilized to synthesize derivatives with demonstrated antimicrobial activity. Specifically, novel series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives were designed and their anti-bacterial activities were evaluated [1]. Furthermore, derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones have been synthesized and evaluated as potential viral entry inhibitors against SARS-CoV-2 [2]. This validates the target compound's role as a key precursor in medicinal chemistry programs.

Medicinal Chemistry Drug Discovery Heterocyclic Chemistry

Application Scenarios: Medicinal Chemistry & Materials R&D


Synthesis of Antimicrobial 1,3,4-Oxadiazole Libraries

As a chemically defined oxalate salt of a primary amine, [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate serves as a valuable nucleophilic building block. Its utility is demonstrated by the successful synthesis of 2-thioxothiazolidin-4-one derivatives with evaluated anti-bacterial activity [1], validating this specific core as a viable scaffold for developing novel antimicrobial agents.

Key Intermediate for Viral Entry Inhibitors

The (5-phenyl-1,3,4-oxadiazol-2-yl)methyl core has been employed to synthesize honokiol derivatives as potential viral entry inhibitors against SARS-CoV-2 [2]. The defined identity and availability of the oxalate salt form make it a reproducible starting material for these advanced medicinal chemistry programs targeting infectious diseases.

Precursor for Physicochemical Modulation

The free amine in the target compound provides a versatile handle for further functionalization (e.g., amide coupling, reductive amination), enabling medicinal chemists to tune the lipophilicity and hydrogen-bonding potential of the final drug candidate. The selection of the oxalate salt form, as opposed to the free base or hydrochloride, offers a specific solubility and crystallization profile that may be advantageous in certain synthetic protocols.

Reference Standard for QC and Analytical Development

With commercially available purity grades ranging from 95% to 98% , [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate is suitable for use as a reference standard in analytical method development and quality control processes. Its well-defined molecular weight and chemical formula provide a reliable basis for LC-MS or HPLC calibration within a pharmaceutical R&D environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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